2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile
Description
Historical Context and Discovery
The exploration of hydrazinylidene furanyl compounds originated from foundational work on hydrazones and heterocyclic chemistry. Hydrazones, first systematically studied by Emil Fischer in the late 19th century, emerged as critical intermediates in organic synthesis due to their reactivity and structural versatility. The integration of furan rings into hydrazone frameworks gained prominence in the mid-20th century, driven by interest in heterocyclic systems for pharmaceutical applications.
The specific compound 2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile was identified during synthetic route optimization for levosimendan, a calcium-sensitizing drug used in acute heart failure. Its discovery as a process-related impurity highlighted the challenges in controlling regioselectivity and side reactions during multi-step syntheses involving azide intermediates.
Nomenclature and Classification
The compound’s IUPAC name reflects its intricate structure:
- 2-furanyl : A five-membered oxygen-containing heterocycle with substituents at positions 2, 3, and 5.
- Hydrazinylidene : A functional group (C=N–NH–) formed via condensation between a carbonyl and hydrazine.
- Propanedinitrile : A three-carbon chain with two terminal nitrile groups.
Classification:
| Feature | Category |
|---|---|
| Core structure | Hydrazone |
| Heterocycle | Tetrahydrofuran derivative |
| Functional groups | Azide, nitrile, ketone |
| Pharmacological role | Synthetic intermediate/impurity |
This classification underscores its hybrid nature, combining a modified furan scaffold with reactive azide and nitrile moieties.
Relationship to Levosimendan as an Identified Impurity
The compound arises during levosimendan synthesis via two primary pathways:
- Incomplete Cyclization : Intermediate 4-(2-azidotetrahydro-3-methyl-5-oxo-2-furanyl)aniline may undergo unintended condensation with malononitrile instead of proceeding to the pyridazinone core of levosimendan.
- Azide Incorporation : Side reactions involving sodium azide in aprotic solvents can lead to azide group retention at the furan C2 position.
Analytical studies using HPLC-MS have detected this impurity at levels ≤0.15% in commercial levosimendan batches, necessitating rigorous purification protocols to meet International Council for Harmonisation (ICH) guidelines.
Significance in Pharmaceutical Chemistry
Synthetic Challenges :
Structural Insights :
Regulatory Implications :
This compound exemplifies the delicate balance between synthetic efficiency and impurity control in modern drug development.
Properties
IUPAC Name |
2-[[4-(2-azido-3-methyl-5-oxooxolan-2-yl)phenyl]hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2/c1-9-6-13(22)23-14(9,20-21-17)10-2-4-11(5-3-10)18-19-12(7-15)8-16/h2-5,9,18H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFMPQFMZALWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1(C2=CC=C(C=C2)NN=C(C#N)C#N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120673 | |
| Record name | 2-[2-[4-(2-Azidotetrahydro-3-methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252638-01-0 | |
| Record name | 2-[2-[4-(2-Azidotetrahydro-3-methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252638-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[4-(2-Azidotetrahydro-3-methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile (CAS No. 252638-01-0) is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and implications for therapeutic applications.
Basic Information
- Molecular Formula : C₁₄H₁₁N₇O₂
- Molecular Weight : 309.28284 g/mol
- CAS Number : 252638-01-0
- Synonyms : Levosimendan Impurity, this compound
Structure
The structure of the compound features a hydrazinylidene moiety linked to a propanedinitrile and an azidotetrahydrofuran derivative, contributing to its unique reactivity and biological properties.
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The azide group in the structure may facilitate bioorthogonal reactions, allowing for targeted delivery and activation in specific biological environments.
Antimicrobial Properties
Some derivatives of hydrazine have demonstrated antimicrobial activity against a range of pathogens. The presence of the hydrazinylidene group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells.
Neuroprotective Effects
Preliminary research suggests that related compounds may exhibit neuroprotective effects, potentially through the modulation of oxidative stress pathways. The ability to scavenge free radicals could be a significant mechanism by which this compound exerts protective effects on neuronal cells.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer potential of hydrazine derivatives. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting a promising therapeutic index.
Study 2: Antimicrobial Activity
In another investigation, researchers assessed the antimicrobial properties of azide-functionalized compounds. The findings revealed that these compounds displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Study 3: Neuroprotection
A recent study focused on neuroprotective agents highlighted that similar structures could reduce neuronal cell death induced by oxidative stress. The compound's ability to modulate reactive oxygen species (ROS) levels was emphasized as a key factor in its neuroprotective action.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁N₇O₂ |
| Molecular Weight | 309.28284 g/mol |
| CAS Number | 252638-01-0 |
| Anticancer IC50 | Low micromolar range |
| Antimicrobial MIC | 10 - 50 µg/mL |
Scientific Research Applications
Medicinal Chemistry Applications
- Intermediate in Drug Synthesis :
- Bioconjugation Techniques :
-
Potential Therapeutic Interactions :
- Although specific mechanisms of action for this compound are not well-documented, its structural analogs have shown interactions with proteins involved in inflammation and cancer progression. Investigating these interactions could reveal insights into its therapeutic potential and lead to the development of new treatments targeting these pathways .
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of 2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile highlighted various synthetic routes involving multi-step organic reactions. The research emphasized the importance of reaction conditions to achieve high yields and purity, which is critical for its application as a pharmaceutical intermediate .
Case Study 2: Interaction Studies
Preliminary studies on structurally similar compounds suggest potential binding affinities to enzymes and receptors relevant to disease pathways. These findings indicate that further investigation into the interactions of this compound could uncover valuable therapeutic applications .
Preparation Methods
Core Structural Assembly
The molecule’s framework arises from coupling a tetrahydrofuran-derived azide with a phenylhydrazine-propanedinitrile moiety. A widely cited approach involves condensation reactions between 4-(2-azidotetrahydro-3-methyl-5-oxo-2-furanyl)aniline and propanedinitrile derivatives under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine group on the electrophilic carbon of the dinitrile, followed by tautomerization to stabilize the hydrazinylidene linkage.
Key reaction parameters :
-
Temperature : 60–80°C optimizes kinetics without promoting azide decomposition.
-
Catalyst : Acetic acid (5–10 mol%) enhances protonation of the nitrile group.
-
Solvent : Ethanol/water mixtures (3:1 v/v) balance solubility and safety.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | 75–82% |
| Catalyst Loading | 5–10 mol% | +15% yield |
| Reaction Time | 8–12 hours | Max conversion |
Diastereomeric Control and Purification
Stereochemical Challenges
The tetrahydrofuran ring’s C3-methyl group creates two diastereomers, necessitating chiral resolution. Dynamic kinetic resolution using (-)-menthol as a chiral auxiliary during cyclization has been reported, achieving a 4:1 diastereomeric ratio (dr). Chromatographic separation on silica gel with hexane/ethyl acetate (7:3) further enriches the desired isomer to >95% purity.
Byproduct Mitigation
Common byproducts include:
-
Over-azidated derivatives : Controlled stoichiometry (1:1.05 azide:substrate) minimizes this.
-
Hydrazine dimers : Addition of hydroquinone (0.1 wt%) suppresses radical coupling.
Industrial-Scale Adaptation
Continuous Flow Synthesis
Recent advancements employ microreactors to enhance heat transfer and safety during azide handling. A two-stage system achieves 85% yield at 10 kg/day throughput:
-
Azidation module : TMSN3 and substrate in CH2Cl2 at 5°C.
-
Condensation module : Ethanol/water, 70°C, 2-hour residence time.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC with a C18 column (ACN/water 55:45) resolves diastereomers (retention times: 8.2 min and 9.7 min). UV detection at 254 nm ensures <0.5% impurity levels.
Applications and Derivative Synthesis
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization techniques for 2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile?
- Methodology : The compound can be synthesized via hydrazine condensation reactions under controlled pH and temperature. Characterization requires multi-modal approaches:
- X-ray crystallography for structural confirmation (e.g., bond angles, torsion angles in tetrahydrofuran rings) .
- NMR spectroscopy to resolve hydrazinylidene proton environments and azide group interactions.
- Mass spectrometry (e.g., ESI-MS) for molecular ion validation .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound?
- Methodology :
- Perform solvent-dependent NMR studies to assess tautomeric equilibria in the hydrazinylidene moiety .
- Validate results using DFT-based computational modeling to simulate spectral peaks and compare with experimental data .
- Cross-reference with temperature-controlled IR spectroscopy to track azide group stability during analysis .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of the azide and propanedinitrile groups in this compound?
- Methodology :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify reactive sites for click chemistry or cycloaddition reactions .
- Perform molecular dynamics (MD) simulations in solvent models (e.g., DMSO) to study conformational stability of the tetrahydrofuran ring .
Q. How can kinetic studies elucidate the reaction mechanisms involving the hydrazinylidene moiety?
- Methodology :
- Employ stopped-flow UV-Vis spectroscopy to monitor intermediate formation during hydrazone tautomerization .
- Use isotopic labeling (e.g., deuterated solvents) to trace proton transfer pathways in the hydrazine-derived framework .
Q. What experimental conditions optimize crystallization for X-ray diffraction studies of this compound?
- Methodology :
- Screen solvents (e.g., methanol/chloroform mixtures) to balance solubility and slow evaporation rates .
- Apply temperature-gradient crystallization to reduce lattice defects in the tetrahydrofuran ring system .
Q. How can researchers address discrepancies in reported thermal stability of the azide group?
- Methodology :
- Conduct thermogravimetric analysis (TGA) under inert atmospheres to measure decomposition thresholds .
- Correlate stability with crystal packing efficiency via Hirshfeld surface analysis of X-ray data .
Q. What frameworks guide the assessment of this compound’s bioactivity in interdisciplinary studies?
- Methodology :
- Link to chemical biology theories (e.g., ligand-target docking) using in silico tools like AutoDock .
- Design in vitro assays (e.g., enzyme inhibition) with controlled azide reduction protocols to avoid false positives .
Q. How can this compound be applied in materials science, such as polymer crosslinking or photoresist design?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
